Product packaging for Fenchol(Cat. No.:CAS No. 1632-73-1)

Fenchol

Cat. No.: B156177
CAS No.: 1632-73-1
M. Wt: 154.25 g/mol
InChI Key: IAIHUHQCLTYTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fenchol (CAS 1632-73-1), also known as fenchyl alcohol, is a bicyclic monoterpenoid of significant interest in scientific research . It occurs naturally in basil, aster flowers, and nutmeg, and is characterized as a colorless to white solid or a clear, pale yellow liquid with a fresh, pine-like, and camphorous aroma . In research applications, this compound has demonstrated a valuable mechanism of action as a potent activator of the Free Fatty Acid Receptor 2 (FFAR2) . This receptor-sensing mechanism is a key area of study for its role in neuroprotection. Preclinical research indicates that this compound's activation of FFAR2 signaling can reduce amyloid-beta accumulation and associated neurotoxicity, suggesting potential for further investigation into its application for neurodegenerative conditions . Beyond neuroscience, this compound exhibits broad-spectrum antibacterial and antimicrobial properties, making it a compound of interest for developing novel anti-infective agents . Its antioxidant activity is also under investigation for mitigating oxidative stress in biological systems . Furthermore, studies suggest this compound may modulate the TRPA1 receptor, a key player in inflammatory pain signaling, highlighting its potential as a target for analgesic research . This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B156177 Fenchol CAS No. 1632-73-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIHUHQCLTYTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041970
Record name Fenchol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Other Solid, White to pale yellow crystals; Camphoraceous aroma
Record name Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fenchyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1396/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

201.00 to 202.00 °C. @ 760.00 mm Hg
Record name Fenchol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in vegetable oils; Very slightly soluble in water, Soluble (in ethanol)
Record name Fenchyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1396/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1632-73-1
Record name Fenchol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1632-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Fenchol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fenchol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethyl-8,9-dinorbornan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.127
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Record name Fenchol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

35.00 to 40.00 °C. @ 760.00 mm Hg
Record name Fenchol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Chemical Synthesis of Fenchol

Biosynthetic Pathways of Fenchol in Plants

The biosynthesis of this compound in plants is a complex enzymatic process that begins with the universal precursor for monoterpenes, geranyl pyrophosphate. The pathway involves key isomerization and cyclization steps catalyzed by specific enzymes.

Conversion from Geranyl Pyrophosphate

The biosynthesis of (-)-endo-fenchol originates with geranyl pyrophosphate. nih.govnih.govnih.gov The initial and rate-limiting step in this pathway is the isomerization of geranyl pyrophosphate into the tertiary allylic isomer, linalyl pyrophosphate. nih.govnih.gov This conversion is a critical prerequisite for the subsequent cyclization reaction. The entire process, from geranyl pyrophosphate to this compound, is catalyzed by a single enzyme, (-)-endo-fenchol synthase. nih.gov Studies have shown that water is the source of the carbinol oxygen atom in the final this compound molecule, indicating that the cyclization is terminated by the addition of a water molecule. nih.gov

Role of Specific Enzymes (e.g., this compound Synthase) in Biosynthesis

The key enzyme responsible for the biosynthesis of this compound is (-)-endo-fenchol synthase (also referred to as geranyl pyrophosphate:(-)-endo-fenchol cyclase). nih.gov This enzyme possesses distinct active sites for both the initial isomerization of geranyl pyrophosphate to linalyl pyrophosphate and the subsequent cyclization of linalyl pyrophosphate to this compound. nih.gov The enzyme catalyzes the conversion of geranyl diphosphate (B83284) and H₂O to (-)-endo-fenchol and diphosphate. The systematic name for this enzyme is geranyl-diphosphate diphosphate-lyase (cyclizing, (-)-endo-fenchol-forming). nih.gov Studies with inhibitors such as 2-fluorogeranyl pyrophosphate and 2-fluorolinalyl pyrophosphate have shown that both the isomerization and cyclization steps are initiated by the ionization of the allylic pyrophosphate. nih.gov

Chemical Synthesis Methodologies for this compound Production

This compound can also be produced through various chemical synthesis methods, often utilizing readily available starting materials like fenchone (B1672492) or components of pine oil.

Reduction of Fenchone

A common method for synthesizing this compound is through the reduction of fenchone. foreverest.net This process can be achieved using different reducing agents. For instance, using alcohol-sodium as the reducing agent for fenchone primarily yields α-fenchol. foreverest.net Alternatively, the hydrogenation of fenchone using a suitable catalyst will result in a product that is predominantly β-fenchol. foreverest.net Fenchone itself can be synthesized from this compound through oxidation. foreverest.net

Synthesis from Pine Terpenes

Turpentine (B1165885) oil, which is rich in pine terpenes like α-pinene and β-pinene, serves as a valuable raw material for the synthesis of this compound. foreverest.net One patented method describes a one-step process that utilizes a specific catalyst (CHKC-4) to facilitate the catalytic isomerization and hydration of pinene to produce this compound. google.com This method can achieve a yield of over 50% and a purity of 99%. foreverest.net The process involves esterification and hydration, followed by separation and purification steps such as vacuum fractionation and melt crystallization to isolate the this compound product. google.com This approach also yields other terpene compounds like borneol and isocamphol as by-products. google.com

Catalytic Isomerization and Hydrolysis of Pinene (α-Pinene and β-Pinene)

This compound, a bicyclic monoterpenoid, can be synthesized from pinenes, which are abundant components of turpentine oil. The process involves the catalytic isomerization and subsequent hydrolysis of α-pinene and β-pinene. This chemical route provides an alternative to extraction from natural sources or synthesis from other precursors like fenchone.

The core of this synthesis method is the acid-catalyzed rearrangement of the pinene bicyclic system. Various catalysts and conditions have been explored to optimize the yield and selectivity towards this compound over other isomeric products like terpineol, borneol, and camphene. atlantis-press.comatlantis-press.com

One patented method utilizes turpentine oil, which is rich in α- and β-pinene, as the primary raw material. foreverest.net The process involves a one-step esterification and hydration reaction to convert the pinenes into this compound. google.com This method can also yield by-products such as borneol, isocamphol, and other terpene compounds. google.com A specific example of this approach employs a catalyst designated as CHKC-4 to facilitate the isomerization and hydrolysis. This particular process can achieve a this compound yield of over 50% with a purity of 99%. foreverest.net

The reaction pathway generally proceeds through the formation of a carbocation intermediate upon protonation of the pinene double bond. This intermediate can then undergo Wagner-Meerwein rearrangements and subsequent hydration to yield a mixture of terpene alcohols. The catalyst's nature, reaction temperature, and solvent play a crucial role in directing the reaction towards the desired this compound isomers (α-fenchol and β-fenchol). While various acidic catalysts can be used, achieving high selectivity remains a key challenge due to the thermodynamic stability of other potential isomerization products. atlantis-press.comrsc.org

ParameterDetailsReference
Raw Material Turpentine oil (containing α-Pinene and β-Pinene) foreverest.netgoogle.com
Process Catalytic Isomerization and Hydrolysis foreverest.net
Catalyst Example CHKC-4 foreverest.net
Yield > 50% foreverest.net
Purity 99% foreverest.net
By-products Borneol, Isocamphol, Terpineol, Camphene, Limonene (B3431351) atlantis-press.comgoogle.com

This compound as a Chiral Building Block in Organic Synthesis

The inherent chirality of this compound makes it a valuable building block in asymmetric synthesis. mdpi.commdpi.com Chiral building blocks are crucial in the pharmaceutical and fine chemical industries for creating enantiomerically pure compounds, as the biological activity of a molecule is often dependent on its specific stereochemistry. nih.govnih.gov The rigid bicyclic structure of this compound provides a well-defined stereochemical framework that can be used to control the stereochemical outcome of subsequent reactions. researchgate.net

A notable application of this compound as a chiral starting material is in the synthesis of Tschimganin analog compounds. foreverest.net In this process, this compound replaces benzoic acid in an esterification reaction. foreverest.net Natural Tschimganin is a terpenoid ester with recognized insecticidal, anti-tumor, and broad-spectrum antibacterial properties. foreverest.net By using the chiral scaffold of this compound, chemists can synthesize novel analogs of Tschimganin, potentially leading to new therapeutic agents with improved efficacy or different activity profiles. foreverest.net

Emerging Biotechnological Production Routes of this compound via Microbial Fermentation

In response to the growing demand for natural and sustainably produced chemicals, biotechnological routes using microbial fermentation are emerging as a promising alternative to chemical synthesis. nih.govmdpi.com Metabolic engineering of microorganisms like the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae allows for the high-level production of various valuable compounds, including terpenoids like this compound. nih.govlbl.gov

The natural biosynthesis of this compound in plants, such as basil (Ocimum basilicum), proceeds from geranyl pyrophosphate (GPP). wikipedia.org GPP is a universal precursor for monoterpenes and is derived from the methylerythritol phosphate (B84403) (MEP) pathway in plastids. frontiersin.org The key step is the conversion of GPP to this compound, which is catalyzed by a specific enzyme called this compound synthase (FS). wikipedia.org

Metabolic engineering aims to reconstruct this biosynthetic pathway in a microbial host. lbl.gov This involves several key steps:

Introducing the Pathway : The gene encoding this compound synthase from a plant source is introduced into the host microorganism.

Enhancing Precursor Supply : The host's native metabolic pathways are engineered to increase the intracellular pool of the precursor molecule, GPP. This can involve overexpressing key enzymes in the upstream pathway (like the MEP pathway) and downregulating competing pathways that drain the precursor pool. frontiersin.orgcaltech.edu

Optimization of Fermentation : The cultivation conditions (e.g., temperature, pH, nutrient supply) are optimized to maximize cell growth and product formation. mdpi.com

This strategy has been successfully applied to produce other terpenoids and aromatic alcohols. nih.govnih.gov While the industrial-scale microbial production of this compound is still under development, the principles of metabolic engineering provide a clear roadmap for achieving this goal. nih.govresearchgate.net This approach offers the potential for a cost-effective, environmentally friendly, and sustainable supply of "natural" this compound. mdpi.com

ComponentDescriptionReference
Production Host Bacteria (E. coli), Yeast (S. cerevisiae) nih.govlbl.gov
Key Precursor Geranyl pyrophosphate (GPP) wikipedia.org
Key Enzyme This compound Synthase (FS) wikipedia.org
Core Strategy Heterologous expression of the this compound synthase gene and engineering of host metabolism to increase GPP supply. lbl.govfrontiersin.org
Advantages Sustainable, potentially lower cost, produces a "natural" label product, environmentally friendly. nih.govmdpi.com

Pharmacological and Biological Activities of Fenchol

Antimicrobial Properties of Fenchol

This compound exhibits notable antimicrobial properties, showing activity against a range of bacteria, fungi, and other microorganisms. caregrenada.comsilverstemcannabis.comhtppl.co.in This broad-spectrum activity suggests its potential as a natural agent for promoting hygiene and well-being. caregrenada.com

Antibacterial Activity: Mechanisms and Efficacy against Bacterial Strains

This compound has demonstrated effectiveness against a broad spectrum of bacteria. leafwell.comweedmaps.com Studies have investigated its mechanisms of action and efficacy against various bacterial strains. caregrenada.comhtppl.co.inweedmaps.commdpi.comnih.govtrulieve.comunicam.itpsu.eduscielo.br

Disruption of Microbial Cell Membranes and Cell Lysis

One proposed mechanism for the antibacterial action of this compound is the disruption of microbial cell membranes. htppl.co.incymitquimica.com This disruption can lead to cell lysis, where the structural integrity of the bacterial cell is compromised, resulting in the leakage of intracellular contents and ultimately cell death. htppl.co.inresearcherslinks.comabcam.compion-inc.com The hydrophobic nature of compounds like this compound, commonly found in essential oils, allows them to interact with and disrupt the lipid structure of bacterial cell membranes. researcherslinks.com

Inhibition of Bacterial Growth

This compound has been shown to inhibit the growth of bacterial strains. caregrenada.comweedmaps.commdpi.com A study comparing the efficacy of twenty-one oxygenated monoterpenes, including this compound, against 63 diverse bacterial strains found that this compound inhibited bacterial growth. weedmaps.comnih.gov While its activity was lower than that of penicillin in this study, it demonstrated a broad spectrum of antibacterial activity. weedmaps.comnih.gov The extent of inhibition varied depending on the susceptibility of the tested bacteria, with weak inhibition zones ranging from 7 to 11 mm in diameter observed in disc diffusion tests. nih.gov

Modulation of Drug Resistance and Efflux Mechanisms

Some research suggests that plant phenolics, including components found in essential oils, may interfere with bacterial drug resistance mechanisms. unicam.itpsu.edu While specific detailed mechanisms for this compound's role in modulating efflux pumps are still under investigation, other monoterpenes and plant-derived compounds have been shown to act as efflux pump inhibitors (EPIs). mdpi.comjabonline.innih.govmdpi.com Efflux pumps are bacterial transporters that actively expel antimicrobial agents from the cell, contributing to drug resistance. jabonline.innih.govmdpi.com Inhibiting these pumps can increase the intracellular concentration of antibiotics and enhance their effectiveness against resistant strains. nih.govmdpi.com

Antifungal Activity: Mechanisms and Efficacy against Fungi (e.g., Phytopathogenic Fungi, Candida albicans)

This compound also possesses antifungal properties and has demonstrated efficacy against fungi, including Candida albicans and potentially phytopathogenic fungi. caregrenada.comhtppl.co.intrulieve.compsu.eduscielo.brcymitquimica.com Studies have indicated that this compound may exhibit fungicidal activity. scielo.brscielo.br For instance, (-)-fenchone, an isomer structurally related to this compound, showed strong antifungal activity against oral C. albicans strains, including those resistant to miconazole. scielo.brscielo.br The mechanisms of antifungal action for this compound and related compounds are being explored, with some research suggesting that they may not primarily act by damaging the fungal cell wall or plasma membrane sterols, but potentially through other pathways such as inhibiting biofilm formation. scielo.brscielo.brmdpi.comnih.gov (-)-Fenchone, for example, showed a strong inhibitory effect on C. albicans biofilm formation. scielo.brscielo.br

Antioxidant Potential and Mechanisms of Action

This compound exhibits antioxidant properties, which contribute to its potential health benefits and its use in protecting formulations from oxidative degradation. leafwell.comcaregrenada.comsilverstemcannabis.comhtppl.co.inweedmaps.commdpi.comnih.govtrulieve.comnih.gov Antioxidants play a crucial role in neutralizing harmful free radicals, which are unstable molecules that can damage cells and contribute to the development of various diseases. leafwell.comcaregrenada.com While the specific mechanisms of this compound's antioxidant action are still being elucidated, plant phenolics, in general, are known to act as free radical scavengers and metal chelators, inhibiting lipid peroxidation. nih.gov The presence and position of hydroxyl groups in phenolic compounds are thought to be important for their antioxidant activity. nih.gov Studies evaluating the antioxidant potential of essential oils containing this compound have utilized various chemical assays and cell-based bioassays to characterize their mechanisms. unicam.it For example, fenchyl acetate (B1210297), a related compound, has been shown to reduce the formation of free radicals in studies. acs.orgnih.gov

Neutralization of Free Radicals and Protection against Oxidative Stress

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in the pathogenesis of various diseases, including arthritis, cancer, and neurodegenerative disorders leafwell.commdpi.com. Free radicals are molecules with unpaired electrons that can damage cells and tissues leafwell.commdpi.com. Antioxidant compounds can neutralize these reactive species by donating an electron, thus preventing or reducing oxidative damage leafwell.com.

Studies suggest that this compound exhibits antioxidant properties, potentially aiding in the protection of cells from damage caused by free radicals silverstemcannabis.comleafwell.comweedmaps.com. For instance, research analyzing the essential oil from the Rattan Pepper shrub, which contains this compound as a main component, demonstrated significant antioxidant effects leafwell.com. This suggests that this compound, among other compounds in the oil, could serve as an antioxidant resource leafwell.com. The antioxidant efficacy of compounds can be evaluated through their ability to scavenge peroxyl radicals, often expressed as EC50 values or Trolox equivalents mdpi.com.

Anti-inflammatory Effects of this compound

Inflammation is a complex biological response to tissue injury or infection, involving a cascade of events mediated by various signaling molecules internationaljournal.org.inresearchgate.net. Chronic inflammation is linked to numerous health complications internationaljournal.org.in. Research indicates that this compound possesses anti-inflammatory properties trulieve.comsilverstemcannabis.cominternationaljournal.org.inharrenslab.com.

Protein denaturation is a process where proteins lose their native structure, often triggered by factors like heat or changes in pH, and is associated with inflammatory conditions internationaljournal.org.inglobalresearchonline.net. The ability of compounds to inhibit protein denaturation in vitro is used as a method to evaluate their potential anti-inflammatory activity internationaljournal.org.inglobalresearchonline.netnih.govmdpi.com.

An in vitro study investigating the anti-inflammatory effects of α-fenchol evaluated its impact on albumin denaturation internationaljournal.org.ininternationaljournal.org.in. At concentrations ranging from 31.25 to 1000.00 μg/ml, α-fenchol demonstrated a concentration-dependent inhibition of protein denaturation internationaljournal.org.in. The study reported inhibition percentages for α-fenchol ranging from 180% to 1400% across the tested concentrations internationaljournal.org.in. Diclofenac sodium, a standard anti-inflammatory drug, was used as a reference, showing inhibition percentages ranging from 12.50% to 812.50% within its tested concentration range (78.125 to 2500.00 μg/ml) internationaljournal.org.in. These findings suggest that this compound may possess marked anti-inflammatory effects by stabilizing proteins against denaturation in vitro internationaljournal.org.ininternationaljournal.org.in.

Concentration (µg/ml)α-Fenchol Inhibition of Protein Denaturation (%)Diclofenac Sodium Inhibition of Protein Denaturation (%)
31.25180-
62.50-12.50
62.50-12.50
125.00-25.00
125.00-25.00
250.00-50.00
250.00-50.00
500.00--
1000.001400-
1250.00-212.50
2500.00-812.50

Note: Data for Diclofenac Sodium is presented at concentrations used in the referenced study for comparison of method, not direct comparison at identical concentrations.

Inflammatory mediators are signaling molecules released by various cells, including immune cells, that regulate the inflammatory response researchgate.netyoutube.com. These mediators include cytokines, chemokines, and prostaglandins, which contribute to processes like vasodilation, increased vascular permeability, and immune cell recruitment and activation researchgate.netyoutube.com. Modulating the production or activity of these mediators is a key strategy in anti-inflammatory therapy researchgate.net.

While the provided search results highlight this compound's anti-inflammatory properties and its effect on protein denaturation, specific detailed research findings on this compound's direct reduction of inflammatory mediators or inhibition of immune cell activation were not extensively detailed within the provided snippets. However, the general understanding of anti-inflammatory compounds suggests that their effects often involve the modulation of these processes researchgate.net. Some studies on related compounds or plant extracts containing this compound discuss the reduction of pro-inflammatory cytokines like IL-1β and TNF-α nih.gov. Further research is needed to fully elucidate the specific mechanisms by which this compound influences inflammatory mediators and immune cell activation.

Analgesic (Pain-Relieving) Properties of this compound

Pain is a significant symptom associated with inflammation and various other conditions nih.gov. Analgesic compounds work to relieve pain through different mechanisms nih.gov. This compound has been reported to possess analgesic properties trulieve.comsilverstemcannabis.comacslab.comweedmaps.com.

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is an ion channel involved in the sensation of pain, particularly inflammatory pain nih.govresearchgate.netnih.govcaymanchem.com. It acts as a sensor for various chemical irritants and cold temperatures nih.govcaymanchem.com. Inhibiting the activity of the TRPA1 receptor is considered a promising target for developing new analgesic agents nih.govresearchgate.netnih.gov.

A study published in 2014 investigated the inhibitory effects of several monoterpenes, including fenchyl alcohol (this compound), on human TRPA1 activity trulieve.comacslab.comweedmaps.comnih.govresearchgate.netnih.gov. The research found that fenchyl alcohol exhibited inhibitory effects on human TRPA1 nih.govresearchgate.netnih.gov. Compared to camphor (B46023) and 1,8-cineole, fenchyl alcohol demonstrated higher inhibitory effects on TRPA1 activity nih.govresearchgate.netnih.gov. The study also identified that specific amino acid residues (S873, T874, and Y812) in human TRPA1 are involved in the inhibitory effects of these monoterpenes, suggesting an interaction with the hydroxyl group present in compounds like this compound nih.govresearchgate.net. These findings support the potential of this compound as a TRPA1 antagonist, which could contribute to its pain-relieving effects and its potential role in the development of new pain therapeutics nih.govresearchgate.netnih.gov.

Neuroprotective Potential of this compound

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by progressive loss of neuronal structure and function neurosciencenews.comstrains.uk. Research into natural compounds with neuroprotective properties is an active area of study neurosciencenews.comstrains.uk. This compound has shown potential neuroprotective effects harrenslab.comneurosciencenews.comstrains.ukresearchgate.net.

Preclinical studies, including those using human neuronal cell cultures and animal models of Alzheimer's disease ( Caenorhabditis elegans and mice), have explored this compound's effects on neurotoxicity and AD-like pathology neurosciencenews.comnih.govpreprints.orgnews-medical.net. One key finding is that this compound may help protect the brain against Alzheimer's disease pathology neurosciencenews.comstrains.uknews-medical.net.

Research suggests that this compound's neuroprotective effects are linked to its interaction with the Free Fatty Acid Receptor 2 (FFAR2), a sensing mechanism associated with the gut microbiome neurosciencenews.comnih.govpreprints.orgnews-medical.net. This compound was identified as a potential FFAR2 stimulator in neuronal cells neurosciencenews.comnih.gov. Studies demonstrated that this compound treatment protected against amyloid-beta (Aβ)-induced neurodegeneration in an FFAR2-dependent manner neurosciencenews.comnih.govpreprints.org. Amyloid-beta accumulation is a hallmark feature of Alzheimer's disease pathology strains.uknih.gov.

This compound has been shown to significantly reduce excess Aβ accumulation and neuronal cell death in models of AD neurosciencenews.comnih.govpreprints.orgnews-medical.net. This reduction in Aβ appears to be mediated by this compound's ability to increase Aβ clearance neurosciencenews.comnih.govpreprints.org. Mechanistically, this compound treatment increased lysosomal activity in neuronal cells, which is involved in the degradation and clearance of proteins, including Aβ researchgate.netnih.govpreprints.org. Furthermore, this compound treatment was observed to reduce the number of senescent neuronal cells, often referred to as "zombie" cells, which accumulate in diseased and aging brains and contribute to inflammation and damage neurosciencenews.comnih.govpreprints.orgnews-medical.net. By affecting both the degradation of Aβ and the reduction of senescent cells, this compound may help ameliorate AD-like pathologies neurosciencenews.comresearchgate.netnih.govpreprints.org. The protective effects of this compound against Aβ-induced neurotoxicity were found to be dependent on FFAR2 signaling activation nih.govpreprints.orgresearchgate.net.

Biological ActivityObserved EffectPotential MechanismResearch Model/MethodSource(s)
Neuroprotection (against AD)Reduced Aβ accumulation, decreased neuronal cell death, reduced cellular senescenceActivation of FFAR2 signaling, increased lysosomal activity, enhanced Aβ clearanceHuman neuronal cell cultures (SK-N-SH), C. elegans models, mouse models of AD neurosciencenews.comnih.govpreprints.orgnews-medical.net

Protection against Alzheimer's Disease Pathology

This compound has shown promise in ameliorating AD-like phenotypes in preclinical models. neurosciencenews.comnih.govnih.gov Research using human neuronal cell cultures, Caenorhabditis elegans, and mouse models of AD has demonstrated that this compound can significantly reduce excess Aβ accumulation and prevent neuronal cell death by stimulating FFAR2 signaling. sci.newsusf.edukerafast.com

Modulation of Amyloid-β (Aβ) Accumulation and Clearance

This compound has been observed to reduce Aβ accumulation in neuronal cells and in AD models. sci.newsusf.eduneurosciencenews.comnih.govnih.govconfex.com This reduction is linked to an increase in Aβ clearance. neurosciencenews.comnih.govnih.gov Mechanistically, this compound appears to promote proteolysis, a process involving the degradation of proteins, which contributes to the clearance of Aβ aggregates. sci.newsneurosciencenews.comnih.govnih.govkerafast.comconfex.com Studies have shown that this compound treatment significantly increased proteasomal activity in neuronal cells and C. elegans, suggesting a mechanism for reduced Aβ accumulation that is not mediated through ubiquitin-dependent protein degradation. nih.gov

Reduction of Senescent Neuronal Cells ("Zombie Cells")

Senescent neuronal cells, often referred to as "zombie cells," accumulate in the brains of individuals with AD pathology. sci.newsusf.eduneurosciencenews.comkerafast.com These cells can create a damaging inflammatory environment and negatively impact neighboring healthy cells. usf.edukerafast.com this compound treatment has been found to significantly reduce the number of senescent neuronal cells in Aβ-treated cells and in AD models. sci.newsusf.eduneurosciencenews.comnih.govnih.govkerafast.comconfex.com This reduction in senescence is considered a mechanism by which this compound may protect against neuronal cell death and ameliorate AD-like pathologies. nih.gov

Stimulation of FFAR2 Signaling and Gut Microbiome Connection

This compound has been identified as a potent activator of FFAR2 signaling. sci.newsusf.edunih.govconfex.com This is particularly significant given the role of FFAR2 in sensing beneficial SCFAs produced by the gut microbiome. sci.newsusf.eduneurosciencenews.comnih.govnih.govkerafast.comconfex.com By activating FFAR2, this compound mimics the beneficial effects of these microbial metabolites. sci.newsusf.edu Research indicates that FFAR2 is expressed on neuronal cells, and its inhibition can increase Aβ-induced neurotoxicity. nih.govnih.govconfex.com this compound's ability to stimulate FFAR2 signaling is proposed as a key mechanism for its neuroprotective effects against Aβ-induced neuronal death. sci.newsusf.eduneurosciencenews.comnih.govnih.govkerafast.comconfex.com Large-scale virtual screenings of natural compounds have identified this compound as having strong binding affinity to the FFAR2 active site, further supporting its role as an FFAR2 stimulator. sci.newsusf.edunih.govnih.govconfex.com

Antiviral Activity and Mechanisms (e.g., against Filoviruses)

This compound and its derivatives have demonstrated antiviral activity, particularly against filoviruses such as Ebola virus (EBOV) and Marburg virus (MARV). nih.govnsc.runsc.ruicgbio.ruresearchgate.netorcid.org

Targeting Entry Process of Viruses

Studies have shown that this compound derivatives can target the entry process of filoviruses into host cells. nih.govnsc.ruresearchgate.net This is a crucial step in the viral life cycle, and inhibiting it can prevent infection.

Interaction with Viral Glycoproteins (e.g., Ebola virus GP, Marburg virus GP)

The mechanism of antiviral action for this compound derivatives against filoviruses appears to involve binding to surface glycoproteins (GPs) of the viruses. nih.govnsc.ruresearchgate.net Viral glycoproteins, such as Ebola virus GP and Marburg virus GP, are essential for the virus to attach to and enter host cells. researchpublish.comfrontiersin.org Research indicates that this compound derivatives can interact with these GPs, potentially disrupting the entry process. nih.govnsc.ruresearchgate.net While binding to both Ebola virus GP and Marburg virus GP has been observed, studies suggest that the binding of synthesized compounds to Marburg virus GP may be less efficient compared to Ebola virus GP. nih.govnsc.ru

Data Table: Effects of this compound on Alzheimer's Disease Pathology

EffectModel System(s) UsedKey Finding(s)Source(s)
Reduced Aβ AccumulationNeuronal cell cultures, C. elegans, Mouse modelsSignificantly reduced excess Aβ accumulation. sci.newsusf.eduneurosciencenews.comkerafast.comconfex.com Increased Aβ clearance via proteolysis. sci.newsneurosciencenews.comnih.govnih.govkerafast.comconfex.com sci.newsusf.eduneurosciencenews.comnih.govnih.govkerafast.comconfex.com
Reduced Senescent Neuronal CellsNeuronal cell cultures, C. elegans, Mouse modelsDecreased the number of senescent ("zombie") neuronal cells. sci.newsusf.eduneurosciencenews.comnih.govnih.govkerafast.comconfex.com sci.newsusf.eduneurosciencenews.comnih.govnih.govkerafast.comconfex.com
Protection against Aβ NeurotoxicityNeuronal cell cultures, C. elegansProtected against Aβ-stimulated neurodegeneration in an FFAR2-dependent manner. sci.newsusf.edunih.govnih.gov sci.newsusf.edunih.govnih.gov
Stimulation of FFAR2 SignalingNeuronal cellsPotent activator of FFAR2 signaling. sci.newsusf.edunih.govconfex.com Showed strong binding affinity to FFAR2 active site. sci.newsusf.edunih.govnih.govconfex.com sci.newsusf.edunih.govnih.govconfex.com

Lysosomotropic Properties and Dual Effects

Recent research has explored the lysosomotropic properties of this compound derivatives, particularly in the context of antiviral activity against filoviruses like Ebola and Marburg. Lysosomotropic compounds are weak bases that can accumulate in the acidic environment of lysosomes nih.gov. This accumulation can lead to increased drug concentration within these organelles.

Studies have shown that certain synthesized derivatives of (+)-fenchol possess lysosomotropic properties researchgate.netnih.gov. Lysosomal trapping assays revealed these derivatives accumulate within lysosomes researchgate.netnih.gov. This lysosomal trapping is suggested to increase drug exposure in the lysosome, potentially enhancing viral inhibition researchgate.net.

Potential Effects on Mood and Relaxation

This compound has been investigated for its potential influence on mood and its relaxing properties. It is described as having a gentle earthy scent that can promote calm and relaxation and potentially reduce symptoms of anxiety peaksupplyco.com.

While this compound alone is not considered a sedative and may even be somewhat energizing, its interaction with brain receptors, similar to THC, is thought to contribute to the distinct experience profiles of certain plant varieties acslab.com. Some sources suggest that this compound can influence mood, promoting calm and relaxation peaksupplyco.comsilverstemcannabis.comincatrailterpenes.com. Its warm, herbaceous aroma is also noted in aromatherapy for promoting calm and reducing anxiety symptoms incatrailterpenes.com.

Research into the essential oil of fennel (Foeniculum vulgare), which contains this compound, has shown antidepressant- and anxiolytic-like effects in animal studies cabidigitallibrary.org. Repeated administration of fennel oil demonstrated effects comparable to a synthetic antidepressant drug in reducing anxiety and depressive-like behaviors in rats cabidigitallibrary.org. While this research focuses on the whole oil, which contains numerous compounds, it suggests a potential role for constituents like this compound in these observed effects.

While more research is needed to fully understand the extent and mechanisms of this compound's effects on mood and relaxation, preliminary findings and its presence in traditionally calming plant sources suggest a potential role in these areas acslab.comsilverstemcannabis.comharrenslab.com.

Structure Activity Relationships Sar of Fenchol and Its Derivatives

Influence of Fenchol's Molecular Structure on Biological Activities

This compound is a bicyclic monoterpenoid alcohol with a specific norbornane (B1196662) ring system and a hydroxyl group. wikipedia.orguni.lu This inherent structure dictates its physical and chemical properties, which in turn influence its biological interactions. The bicyclic framework provides rigidity and a defined spatial orientation to the molecule. The presence of methyl groups at specific positions (1, 3, and 3) and the hydroxyl group contribute to its lipophilicity and potential for hydrogen bonding, respectively. These structural elements collectively influence how this compound interacts with biological membranes, proteins, and other biomolecules, thereby affecting its activity. For instance, studies on the kinetics of this compound's reaction with hydroxyl radicals in aqueous environments highlight the influence of its cyclic structure on reaction rates compared to linear alcohols. copernicus.orgcopernicus.orgcopernicus.org The fused five- and six-membered rings in this compound necessitate adjustments in structure-activity relationship models used to estimate reaction rates. copernicus.orgcopernicus.orgcopernicus.org

Impact of Functional Group Modifications on Pharmacological Efficacy

Modifications to the functional groups of this compound can significantly alter its pharmacological efficacy. The hydroxyl group at the C-2 position is a key site for potential modifications, such as esterification or oxidation. For example, fenchyl acetate (B1210297), an ester derivative, has different properties and uses compared to this compound, primarily as a fragrance ingredient. ontosight.ai

Research on bicyclic monoterpenoids, including those with a 1,7,7-trimethylbicyclo[2.2.1]heptane scaffold similar to this compound, has shown that modifications to functional groups can impact antiviral activity. researchgate.net Specifically, the reduction of a carbonyl group at the C-2 atom in related compounds was found to significantly improve antiviral efficacy, while transformation into an oxime resulted in a near complete loss of activity. researchgate.net This suggests that the nature and oxidation state of the functional group at this position play a critical role in biological activity. SAR studies on other compound classes also demonstrate the importance of specific functional groups, such as hydroxyl or amino groups, and their positions on activity, highlighting a general principle applicable to this compound derivatives. eurekaselect.comnih.govnih.gov

Computational and Molecular Modeling Approaches in SAR Studies

Computational and molecular modeling approaches are increasingly valuable tools in SAR studies of compounds like this compound. These methods can provide insights into the potential interactions of molecules with biological targets at an atomic level, helping to explain observed biological activities and guide the design of new derivatives with improved properties. diva-portal.orgnih.gov

Molecular modeling can be used to study the binding interactions of this compound and its derivatives with target proteins, such as viral glycoproteins in the case of antiviral research. researchgate.net These studies can help identify key binding sites and the types of interactions (e.g., hydrophobic, hydrogen bonding) that contribute to the binding affinity and, consequently, the biological activity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, which fall under computational approaches, aim to build predictive models correlating structural descriptors of molecules with their biological activities. researchgate.net While specific QSAR data for this compound's various biological activities may require further investigation, the methodology has been applied to other terpenoids to understand relationships between structural features like lipophilicity, shape, and electrostatic properties, and their activities. researchgate.net Computational algorithms can also be used to predict pharmacological qualities, aiding in the rapid investigation and optimization of bioactive compounds. diva-portal.org

Summary of SAR Considerations for this compound:

Structural FeaturePotential Impact on Biological ActivityRelevant SAR Aspect
Bicyclic Norbornane CoreProvides rigidity and specific spatial orientation.Influence on target binding and membrane permeability.
Hydroxyl Group (-OH)Enables hydrogen bonding; site for chemical modifications.Impacts polarity, reactivity, and interactions.
Methyl GroupsInfluence lipophilicity and steric interactions.Affects binding affinity and metabolic stability.
Stereochemistry (endo/exo)Creates distinct 3D arrangements with potentially different interactions.Enantioselectivity in chiral biological environments.

This table summarizes how key structural features of this compound are considered in SAR studies to understand their influence on biological activities.

Analytical Techniques and Methodologies for Fenchol Research

Extraction and Isolation Methods for Fenchol from Natural Sources

This compound is found in various plants, and its extraction and isolation require specific techniques to efficiently separate it from the complex plant matrix. Several methods have been employed for this purpose.

Steam Distillation

Supercritical Fluid Extraction

Supercritical Fluid Extraction (SFE) is an advanced technique that uses a substance above its critical point (where it has properties of both a liquid and a gas) as the extraction solvent. redalyc.orgdsm-firmenich.com Supercritical carbon dioxide (CO2) is a commonly used solvent in SFE due to its low critical temperature (31.1 °C) and moderate critical pressure (7.4 MPa), as well as being non-toxic, non-flammable, and relatively inexpensive. nih.gov SFE allows for the processing of plant material at lower temperatures compared to traditional methods like steam distillation, which helps to limit thermal degradation of sensitive compounds. mdpi.comnewdirectionsaromatics.com This method also avoids the use of toxic organic solvents and allows for the fractionation of extracts by modulating temperature and pressure. dsm-firmenich.comnih.govmdpi.com SFE has been investigated for recovering valuable phytochemicals from various plant sources. nih.govmdpi.com Compared to steam distillation, SFE can sometimes yield a higher percentage of certain components in essential oils. journalejmp.com

Solid-Phase Trapping Solvent Extraction (SPTE)

Solid-Phase Trapping Solvent Extraction (SPTE) is a technique that has been used in the analysis of volatile compounds. It involves trapping volatile substances on a solid phase followed by elution with a solvent. researchgate.netresearchgate.net This method can be applied for the study of volatile organic compounds. researchgate.netresearchgate.net

Reduced Pressure Steam Distillation (RPSD)

Simultaneous Steam Distillation-Solvent Extraction (SDE)

Simultaneous Steam Distillation-Solvent Extraction (SDE) combines the principles of steam distillation and solvent extraction in a single process. walshmedicalmedia.commdpi.commdpi.com In this method, volatile compounds are vaporized by steam and then simultaneously extracted into an immiscible organic solvent. walshmedicalmedia.commdpi.com This technique is considered effective for isolating volatile compounds from complex matrices and can offer high extraction efficiency, particularly for compounds with medium to high boiling points. walshmedicalmedia.commdpi.com The Likens-Nickerson apparatus is a classic design used for SDE. walshmedicalmedia.com SDE can trap a large number of compounds in high concentrations with low solvent volumes. mdpi.com

Spectroscopic and Chromatographic Characterization of this compound

Once extracted and isolated, this compound is characterized using a combination of spectroscopic and chromatographic techniques to confirm its identity, determine its structure, and assess its purity and concentration within a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. tesisenred.netmdpi.comsigmaaldrich.comncsu.edu GC separates the components of a mixture based on their boiling points and interaction with a stationary phase, while MS provides structural information based on the fragmentation pattern of the ionized molecules. tesisenred.netlehigh.edu GC-MS is frequently employed for the identification and quantification of this compound in essential oils and plant extracts. mdpi.comncsu.eduphytojournal.com For example, GC-MS analysis has been used to identify alpha-fenchyl alcohol and D-fenchyl alcohol in wood oil extractives of Pinus sylvestris. ncsu.edu The retention time in GC-MS is a key parameter for identification. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and bonding of molecules. researchgate.netlehigh.eduplantarchives.org Both 1H NMR and 13C NMR are valuable for characterizing this compound. plantarchives.orgspectrabase.com NMR spectroscopy can confirm the presence of characteristic functional groups and the arrangement of atoms in the this compound molecule. plantarchives.orgpressbooks.publibretexts.org Alcohols, like this compound, show characteristic signals in both 1H and 13C NMR spectra. pressbooks.publibretexts.org

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify functional groups present in a molecule by analyzing its vibrational spectrum. researchgate.netlehigh.eduplantarchives.org Alcohols exhibit characteristic O-H stretching absorptions in the IR spectrum, typically in the range of 3300-3600 cm⁻¹, and C-O stretching absorptions near 1050 cm⁻¹. plantarchives.orgpressbooks.publibretexts.org FT-IR analysis can provide corroborating evidence for the presence of the hydroxyl group in this compound. plantarchives.org

Other techniques that can be used for the analysis of this compound and related compounds include High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC). redalyc.orgsigmaaldrich.complantarchives.org While GC-MS and NMR are primary tools for detailed characterization, techniques like HPLC and TLC can be useful for separation and initial assessment of extracts. redalyc.orgplantarchives.org

Research findings often involve the quantitative analysis of this compound in various plant sources using these techniques. For instance, studies have reported the percentage of this compound in essential oils extracted from different plants. jst.go.jpncsu.eduphytojournal.com

Here is a table summarizing some research findings on this compound concentration in different plant sources:

Source Plant This compound Isomer Concentration (%) Analytical Method Source
Pinus sylvestris (wood) α-fenchyl alcohol 26.04 GC/MS ncsu.edu
Pinus sylvestris (wood) D-fenchyl alcohol 12.39 GC/MS ncsu.edu
Lavandula angustifolia This compound 1.7-2.9 Steam Distillation, GC-MS jst.go.jp
Eucalyptus camaldulensis endo-Fenchol 1.6 Steam Distillation, GC-MS phytojournal.com

These analytical techniques and methodologies are essential for the comprehensive study of this compound, from its presence in natural sources to its detailed chemical characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile technique widely used for both the qualitative identification and quantitative determination of this compound in various samples, such as essential oils and plant extracts. chromatographyonline.comnih.gov The GC component separates volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase, while the MS detector provides mass spectral data that aids in compound identification through comparison with spectral libraries. chromatographyonline.comlibretexts.org

Qualitative analysis using GC-MS involves comparing the retention time of an unknown peak with that of a known standard and matching its mass spectrum, including the molecular ion and fragmentation pattern, to databases like Wiley and NIST libraries. libretexts.orgiomcworld.com This allows for the positive identification of this compound within complex mixtures. doi.orgnih.gov For example, GC-MS analysis of the essential oil from Zanthoxylum alatum identified β-fenchol as one of the main components. nih.govnih.govsigmaaldrich.com Similarly, this compound has been identified in the essential oil of fennel (Foeniculum vulgare) and Cannabis sativa L. using GC-MS. nih.goviomcworld.com

Quantitative analysis with GC-MS is typically performed by measuring the area or height of the this compound peak in the chromatogram and comparing it to a calibration curve generated using known concentrations of a this compound standard. libretexts.org An internal standard is often used to improve the accuracy and reproducibility of the quantification. doi.org This approach allows for the determination of the concentration of this compound in a sample. For instance, GC-MS has been used to quantify α-fenchol content in condensates obtained from pine wood drying. doi.org

GC-MS systems can operate in different modes, including Total Ion Chromatogram (TIC), Extracted Ion Chromatogram (EIC), and Selected Ion Monitoring (SIM), each offering advantages for qualitative and quantitative analysis. chromatographyonline.com TIC provides a general overview of all detected ions, while EIC and SIM focus on specific ions characteristic of the target analyte, increasing selectivity and sensitivity for quantification. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) for Concentration Determination

High-Performance Liquid Chromatography (HPLC) is another chromatographic technique that can be employed for the determination of this compound concentration, particularly in samples where GC might not be the preferred method due to sample properties or volatility. While GC-MS is more commonly cited for this compound analysis in volatile oils, HPLC is a standard technique for quantifying compounds in various matrices. mdpi.comx-mol.netnih.gov

HPLC separates compounds based on their interaction with a stationary phase and a mobile phase, typically using a liquid solvent system. Detection is commonly achieved using UV/Vis detectors, although other detectors like mass spectrometers (HPLC-MS) can also be coupled for enhanced identification and quantification. acs.org

To determine this compound concentration using HPLC, a calibration curve is constructed by injecting known concentrations of a this compound standard and plotting the peak area or height against the concentration. researchgate.net The concentration of this compound in unknown samples is then determined by injecting the sample and comparing its peak area or height to the calibration curve. researchgate.net This method requires the use of appropriate columns and mobile phases tailored to the chemical properties of this compound to achieve adequate separation and detection. mdpi.com Although direct examples of this compound quantification solely by HPLC were less prevalent in the search results compared to GC-MS, HPLC is a well-established technique for quantifying organic compounds, including terpenes and alcohols, and its application to this compound concentration determination is analytically feasible. mdpi.comuninet.eduscilit.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Signal Enhancement

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules like this compound. It provides detailed information about the connectivity of atoms and the chemical environment of nuclei, particularly hydrogen (¹H) and carbon (¹³C). acs.org

NMR spectroscopy is used for structural verification by comparing experimental spectra (e.g., ¹H NMR, ¹³C NMR) with known spectral data for this compound or by using 2D NMR techniques (e.g., COSY, HMQC, HMBC) to determine the complete molecular structure. researchgate.netmdpi.com For instance, ¹H-NMR measurements have been performed to verify the presence of hydrogen bonding in this compound-based eutectic solvents, providing insights into their structural characteristics. x-mol.netnih.govresearchgate.net

NMR can also be used to study the conformational preferences of molecules. mdpi.com While direct examples of NMR being the primary technique for this compound conformational studies were not extensively detailed in the search results, NMR is generally sensitive to the different spatial arrangements of atoms in a molecule, and changes in chemical shifts and coupling constants can provide information about conformers. researchgate.netmdpi.com Signal enhancement techniques in NMR, such as those used in 2D experiments or cryogenically cooled probes, can improve the sensitivity and resolution, allowing for the analysis of samples with lower concentrations or providing more detailed structural information.

Fourier Transform Infrared (FTIR) and Raman Jet Spectroscopy for Conformational Studies

Fourier Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular vibrations of a compound. When coupled with supersonic jet expansion, these techniques become powerful tools for studying the conformational landscape of molecules like this compound in isolation at low temperatures. researchgate.netnih.gov

FTIR and Raman jet spectroscopy can reveal the presence of different conformers by detecting distinct vibrational modes associated with each spatial arrangement. researchgate.netnih.gov For α-fenchol, FTIR and Raman jet spectroscopy investigations have revealed unusually complex OH and OD stretching spectra compared to other alcohols, indicating a complex conformational landscape. researchgate.netnih.gov These studies have shown spectral splittings that can be explained by the delocalization of the hydroxy hydrogen atom through quantum tunneling between nearly degenerate conformers. researchgate.netnih.gov

These techniques are particularly valuable for studying weak intermolecular interactions and conformational preferences in the gas phase, providing fundamental insights into the potential energy surface of the molecule. researchgate.netnih.govrsc.org

Rotational Microwave Jet Spectroscopy for Molecular Parameters and Conformers

Rotational microwave jet spectroscopy is a high-resolution technique used to study the rotational transitions of molecules in the gas phase, typically in a supersonic jet expansion. This technique is highly sensitive to the precise molecular structure and can distinguish between different conformers of a molecule. researchgate.netrsc.orgresearchgate.netcore.ac.uk

Studies using rotational microwave jet spectroscopy on this compound have aimed to characterize its conformational landscape and determine precise molecular parameters such as rotational constants and electric dipole moment components. researchgate.netrsc.org This method has been used to identify observed conformers of this compound and compare experimental results with quantum chemical calculations to understand the relative stabilities and structures of these conformers. researchgate.netrsc.orgresearchgate.net For endo-fenchol, rotational spectroscopy coupled with theoretical calculations has been used to study its hydration and unveil the structure of the observed endo-fenchol∙∙∙Water complex, highlighting the effect of hydrogen bonds on conformational changes. researchgate.netresearchgate.net Despite computational predictions, initial rotational microwave jet spectroscopy studies of α-fenchol failed to identify its second expected torsional conformer, which was later explained by hydrogen atom delocalization observed through vibrational spectroscopy. researchgate.netnih.gov

Bioautography for Antimicrobial Compound Identification

Bioautography is a technique used to identify compounds with antimicrobial activity directly on a chromatography medium, such as a Thin Layer Chromatography (TLC) plate. This method combines chromatographic separation with a biological assay.

In bioautography, a sample is separated by chromatography, and the chromatogram is then overlaid with a microbial culture medium inoculated with a test microorganism. nih.gov After incubation, areas where compounds with antimicrobial activity are present will show inhibition of microbial growth, appearing as clear zones on the plate. nih.gov These zones can then be correlated to the separated compounds on the chromatogram.

Bioautography has been successfully applied to identify antimicrobial constituents in plant extracts and essential oils. For example, bioautography coupled with GC-MS analysis was used to isolate and identify β-fenchol and linalool (B1675412) as antimicrobial compounds from the essential oil of Zanthoxylum alatum. nih.govnih.govsigmaaldrich.comdntb.gov.ua This technique is valuable for quickly pinpointing which specific compounds within a complex mixture are responsible for observed antimicrobial effects.

In vitro Assay Methodologies for Biological Activity Evaluation

In vitro assay methodologies are widely used to evaluate the biological activities of this compound under controlled laboratory conditions. These assays are performed outside of a living organism, typically using cell cultures, enzymes, or biochemical reactions.

Various in vitro assays have been employed to investigate the potential therapeutic properties of this compound, including its anti-inflammatory, antioxidant, and antimicrobial activities. nih.govsigmaaldrich.comleafwell.cominternationaljournal.org.inresearchgate.net

For example, the in vitro anti-inflammatory activity of α-fenchol has been evaluated using the albumin denaturation assay. This assay measures the ability of a compound to inhibit the denaturation of protein, a process associated with inflammation. internationaljournal.org.in Research findings have shown that α-fenchol exhibited concentration-dependent inhibition of protein denaturation in this assay. internationaljournal.org.in

In vitro assays are also used to assess antimicrobial activity, often involving methods like minimum inhibitory concentration (MIC) determination or disk diffusion assays against various bacterial and fungal strains. leafwell.comresearchgate.net Studies have indicated that this compound possesses broad-spectrum antibacterial activity. leafwell.com

Furthermore, in vitro antioxidant assays, such as DPPH radical scavenging activity, are used to evaluate the ability of this compound to neutralize free radicals. nih.govresearchgate.net These methodologies provide valuable data on the potential biological effects of this compound and help to elucidate the mechanisms underlying these activities. nih.govinternationaljournal.org.in

TechniqueApplication to this compound ResearchKey Information Provided
GC-MSQualitative and quantitative analysis in complex mixtures (e.g., essential oils, extracts).Identification of this compound; Determination of this compound concentration. nih.goviomcworld.comdoi.orgnih.govnih.govsigmaaldrich.com
HPLCConcentration determination in various matrices.Quantification of this compound concentration. mdpi.comx-mol.netnih.govscilit.com
NMR SpectroscopyStructural verification; Investigation of hydrogen bonding and potential conformational aspects.Confirmation of this compound structure; Evidence of intermolecular interactions. x-mol.netnih.govacs.orgmdpi.comresearchgate.net
FTIR and Raman Jet SpectroscopyConformational studies in the gas phase; Investigation of hydrogen atom delocalization.Identification of conformers; Insights into potential energy surface and quantum tunneling. researchgate.netnih.govrsc.org
Rotational Microwave Jet SpectroscopyDetermination of precise molecular parameters; Identification of gas-phase conformers.Rotational constants; Electric dipole moments; Structures of observed conformers and complexes (e.g., with water). researchgate.netrsc.orgresearchgate.net
BioautographyIdentification of antimicrobial compounds in mixtures.Pinpointing this compound as an antimicrobial agent within complex extracts. nih.govnih.govsigmaaldrich.comdntb.gov.ua
In vitro Assay MethodologiesEvaluation of biological activities (e.g., anti-inflammatory, antimicrobial, antioxidant).Assessment of this compound's effects on biological processes; Determination of activity levels. nih.govsigmaaldrich.comleafwell.cominternationaljournal.org.inresearchgate.net

Albumin Denaturation Assay for Anti-inflammatory Activity

The albumin denaturation assay is an in vitro method utilized to evaluate the potential anti-inflammatory activity of compounds by measuring their ability to inhibit the denaturation of proteins. Protein denaturation is a process implicated in the inflammatory response, as it can lead to the production of auto-antigens. saspublishers.com Inhibition of this process is considered a mechanism by which anti-inflammatory agents may act. saspublishers.com

In this assay, a reaction mixture typically consisting of fresh egg albumin or bovine serum albumin (BSA) and phosphate (B84403) buffered saline (PBS) is prepared. internationaljournal.org.innih.gov Varying concentrations of the test compound, such as this compound, are added to the mixture. internationaljournal.org.insaspublishers.com The mixtures are then subjected to incubation and heat treatment to induce protein denaturation. internationaljournal.org.insaspublishers.com Following denaturation, the absorbance of the mixtures is measured spectrophotometrically, often at 660 nm, to quantify the degree of protein denaturation. saspublishers.comresearchgate.net A control group, usually containing only the albumin and buffer, is included for comparison. internationaljournal.org.in

Studies have employed this assay to investigate the anti-inflammatory potential of α-Fenchol. In one study, α-Fenchol exhibited a concentration-dependent inhibition of albumin protein denaturation across a range of 31.25 to 1000.00 μg/ml. internationaljournal.org.in The inhibition rates observed for α-Fenchol were reported to be in the range of 180-1400% within this concentration range. internationaljournal.org.ininternationaljournal.org.in These findings suggest that α-Fenchol possesses in vitro anti-inflammatory effects by inhibiting protein denaturation. internationaljournal.org.ininternationaljournal.org.in

Microbial Sensitivity Tests for Antimicrobial Activity

Microbial sensitivity tests are in vitro methods used to determine the effectiveness of antimicrobial agents against various microorganisms, such as bacteria. These tests assess the ability of a compound to inhibit microbial growth or kill microorganisms. Common methods include disk diffusion, agar (B569324) dilution, and broth dilution techniques. researchgate.netwoah.org

The disk diffusion method involves placing disks impregnated with the test compound onto an agar plate inoculated with the microorganism. researchgate.netundikma.ac.id The compound diffuses into the agar, and if it has antimicrobial activity, a clear zone of inhibition will appear around the disk, indicating that microbial growth has been inhibited. undikma.ac.id The size of the inhibition zone is related to the compound's antimicrobial potency. woah.org

Broth dilution methods, including macrodilution and microdilution, involve preparing serial dilutions of the test compound in a liquid growth medium. researchgate.netwoah.org A standardized inoculum of the microorganism is added to each dilution. researchgate.net After incubation, the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible microbial growth. nih.gov The minimum bactericidal concentration (MBC), the lowest concentration that kills 99.9% of the initial inoculum, can also be determined. nih.gov

This compound has been included in studies evaluating the antimicrobial activities of oxygenated monoterpenes. Using a paper disk diffusion method, this compound was reported to be active against certain bacterial strains, including Salmonella Enteritidis, S. Typhimurium, and P. aeruginosa. nih.gov However, direct comparisons between different studies can be challenging due to variations in test methods, bacterial strains, culture media, and antimicrobial sample sources. nih.gov

In vivo Study Models and Experimental Designs

Experimental design in in vivo studies is critical for obtaining statistically sound and ethically robust results. modernvivo.com Key considerations include the selection of appropriate animal models, determination of optimal sample sizes, implementation of proper randomization and blinding techniques to minimize bias, and the inclusion of suitable control groups. modernvivo.com Accounting for biological diversity, such as including both sexes and multiple litters in experimental cohorts, can also enhance the robustness of the results. modernvivo.com

While specific in vivo studies solely focused on this compound for anti-inflammatory or antimicrobial activity were not extensively detailed in the search results, related research provides insight into the types of in vivo models and designs that could be employed. For instance, studies investigating the effects of plant extracts containing endo-fenchol on anti-inflammatory activity have utilized mouse models. vetdergikafkas.org Such studies involve administering the compound or extract to animals and subsequently assessing various parameters related to inflammation or infection. vetdergikafkas.org Experimental designs often involve grouping animals, administering different doses of the test substance or a vehicle control, and collecting samples or taking measurements at specific time points. vetdergikafkas.org

Another example from the search results, although focusing on Fenchyl acetate (B1210297) (a derivative of this compound), illustrates the use of rat models to study diuretic effects. This involved administering varying doses of the compound orally and collecting urine at intervals to measure the excretion of electrolytes and other substances. Such experimental designs are adapted based on the specific biological activity being investigated and the relevant physiological systems.

Ecological and Inter Species Roles of Fenchol

Role of Fenchol in Plant Communication and Defense Mechanisms

Terpenes are phytochemicals that contribute to a plant's aroma and serve various functions, such as protecting plants from predators and attracting pollinators. acslab.comearthynow.com Plants have evolved sophisticated defense mechanisms against biotic stresses like herbivores and pathogens, which involve the production of secondary metabolites. frontiersin.orgresearchgate.net These defenses can be constitutive (always present) or induced in response to damage or stress. apsnet.org

Volatile organic compounds (VOCs), including terpenes, are emitted by plants and play a key role in plant communication and signaling. frontiersin.org When a plant is attacked by insects, it can release VOCs that signal nearby plants, preparing them to activate their own defenses preemptively. frontiersin.orgarvensis.com This "chemical alarm" system can enhance the survival of both the emitting plant and the surrounding plant community. arvensis.com this compound, as a component of plant essential oils and a monoterpene, is implicated in these defense mechanisms. acslab.comcymitquimica.com Studies have shown that oxygenated monoterpenes, a class that includes this compound, can exhibit antimicrobial activity against phytopathogenic fungi and harmful bacteria, contributing to plant defense against infection. acslab.com

This compound as a Pest Deterrent

This compound isomers have demonstrated insecticidal effects. ontosight.ai The (1S-exo)-isomer of this compound, in particular, is being explored as a natural compound for pest control due to its toxicity to certain insects, potentially reducing the reliance on synthetic pesticides. ontosight.ai Essential oils containing monoterpenes, including this compound, are known for their neurotoxic effects on insects, acting on various target sites leading to paralysis and mortality. mdpi.com While some studies on specific insects, like the Colorado potato beetle (L. decemlineata), showed this compound having less toxicity compared to other monoterpenes, other research indicates that this compound, among other oxygenated monoterpenes, achieved 100% insecticidal effect on adults of Sitophilus zeamais at certain doses and exposure times. researchgate.netopenagrar.de This suggests its potential as a natural pest repellent and for use in eco-friendly pesticide formulations and plant protection in organic farming. consolidated-chemical.com

This compound as an Allelochemical and its Ecological Functions

Allelopathy is a biological phenomenon where plants release chemicals, known as allelochemicals, that influence the growth and development of other organisms in their environment, including neighboring plants, microflora, and microfauna. usamv.rofrontiersin.org Allelochemicals, which include terpenoids like this compound, can act as a defense system against microbial attack, herbivore predation, or competition from other plants. frontiersin.org

This compound, as a secondary metabolite found in plants, can function as an allelochemical. usamv.ro Allelochemicals play crucial roles in ecosystems by influencing the structure and dynamics of plant communities. francis-press.com They can suppress the germination, growth, and establishment of surrounding plants, thereby providing a competitive advantage to the plant releasing the allelochemicals. frontiersin.orgfrancis-press.com This mechanism contributes to understanding plant community succession and the maintenance of biodiversity. francis-press.com While the direct allelopathic effects of this compound on other plants are not explicitly detailed in the provided search results, its classification as a terpene and its role in plant defense against other organisms align with the broader functions of allelochemicals in mediating ecological interactions. usamv.ro

Interactions of this compound with other Phytochemicals (e.g., Entourage Effect in Cannabis)

While this compound alone does not produce the psychoactive effects associated with THC, it can interact with brain receptors and influence the strain's distinct experience profile. acslab.com this compound is a secondary terpene in cannabis and is less frequently the most dominant terpene compared to others like limonene (B3431351) or caryophyllene. acslab.com However, it is found in notable concentrations in certain cannabis strains, such as OG Kush and Banana Kush. acslab.com

Future Directions and Research Gaps

Elucidating Comprehensive Mechanisms of Action for Fenchol's Biological Activities

While some studies have begun to explore how this compound exerts its effects, a comprehensive understanding of its molecular mechanisms is still needed. For instance, research suggests this compound might protect neuronal cells by activating FFAR2 signaling, thus preventing cell death in certain cell culture systems. nih.gov It has also been observed to increase lysosomal activity and proteasomal activity in neuronal cells, potentially reducing amyloid-beta accumulation. nih.gov However, the physiological importance of this compound in amyloid-beta accumulation and the underlying cellular and molecular mechanisms require further investigation. nih.gov Additionally, while in vitro studies have indicated anti-inflammatory properties, further definitive studies are necessary to ascertain the mechanisms behind this action both in vivo and in vitro using other experimental models. internationaljournal.org.in Molecular docking studies have shown this compound's potential to interact with targets like PTGS2, suggesting a mechanism for its anti-inflammatory effects by disrupting prostaglandin-mediated processes. mdpi.com Continued research is needed to fully map out the specific pathways and targets modulated by this compound for its various reported activities, including its antibacterial and antioxidant effects. strains.ukacslab.com

Further in vivo Studies and Clinical Trials to Validate Therapeutic Applications

Much of the current understanding of this compound's biological activities is based on in vitro studies. To validate these findings and assess the therapeutic potential of this compound, more extensive in vivo studies using appropriate animal models are crucial. In vivo testing is essential in drug development as it provides insights into a drug's efficacy, safety, and pharmacokinetics within living organisms, which cannot be fully replicated in vitro. cureraredisease.orgnuvisan.comwellbeingintlstudiesrepository.org While animal models provide valuable information, it is important to note their limitations in perfectly mimicking complex human conditions, and successful translation to human trials is not guaranteed. wellbeingintlstudiesrepository.org Following promising in vivo results, well-designed clinical trials in humans are necessary to confirm the efficacy and safety of this compound for specific therapeutic applications. strains.ukcureraredisease.org Although there is burgeoning interest in the health benefits of this compound, it is crucial to proceed with cautious optimism and conduct meticulous research, including human trials, to fully validate its potential therapeutic attributes. strains.uk

Systematic Investigation of Synergistic Effects with other Compounds (e.g., Terpenes, Cannabinoids, Antibiotics)

This compound is often found in complex mixtures with other bioactive compounds, such as in essential oils and cannabis. strains.uksci-hub.se Investigating the potential synergistic or additive effects of this compound with other terpenes, cannabinoids, and even conventional antibiotics is an important area for future research. The concept of the 'entourage effect' suggests that the combined impact of various compounds in a plant extract can be greater than the sum of their individual effects. strains.ukacslab.comresearchgate.net While exploratory research suggests terpenes can influence the therapeutic benefits of cannabinoids, the potential for synergistic enhancement remains unproven and requires further clinical trials. researchgate.net Studies have begun to evaluate the synergistic effects of terpenes and cannabinoids through assessments like antimicrobial activity. mfd.org.mkmdpi.com For example, combinations of THC, CBD, and terpenes have shown bactericidal effects against certain bacteria. mfd.org.mk Further systematic studies are needed to understand how this compound interacts with other compounds to enhance or modify biological activities, potentially leading to the development of more effective combination therapies.

Development of Novel Formulations and Delivery Systems for this compound

The physicochemical properties of this compound, such as its solubility and volatility, may present challenges for its formulation and delivery, particularly for targeted therapeutic applications. Developing novel formulations and drug delivery systems could improve this compound's bioavailability, stability, and targeted delivery to specific tissues or cells, potentially reducing required doses and minimizing side effects. venusremedies.comformulationbio.comijarsct.co.in Various approaches in novel drug delivery systems for natural compounds include liposomes, phytosomes, nanoparticles, and microemulsions. venusremedies.comijarsct.co.injournalgrid.comijpsjournal.com Research in this area could focus on encapsulating this compound in nanoparticles or liposomes, developing topical formulations for localized effects, or exploring other advanced delivery technologies to optimize its therapeutic performance. formulationbio.comijarsct.co.injournalgrid.com

Exploration of this compound's Potential in Emerging Fields (e.g., Hydrophobic Eutectic Solvents)

Beyond its biological activities, this compound may have potential applications in emerging fields. One such area is its use in the formation of hydrophobic deep eutectic solvents (HDESs). e3s-conferences.orgkab.ac.ug HDESs are being explored as green alternatives to conventional organic solvents in various separation processes, such as liquid-liquid extraction, due to their favorable properties like lower vapor pressure and tunable characteristics. e3s-conferences.orgkab.ac.ug Studies have investigated this compound-based HDESs, for example, those synthesized with menthol, for applications like the removal of phenol (B47542) from water, demonstrating high removal efficiency under certain conditions. e3s-conferences.orgkab.ac.ug this compound-based eutectic mixtures with acetic acid have also been characterized and studied for their application as extraction solvents in microextraction techniques. acs.org Further research is needed to fully explore the potential of this compound in the development and application of novel materials and solvents like HDESs for various industrial and environmental processes. tugraz.atresearcher.life

Advanced Computational Modeling for Predicting this compound's Interactions and Activities

Computational modeling techniques, such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations, can play a significant role in predicting this compound's interactions with biological targets and understanding its potential activities. Advanced computational methods can help elucidate binding affinities, identify potential off-targets, and provide insights into the molecular mechanisms of action. mdpi.comnih.govuni-giessen.de These in silico approaches can guide experimental design, prioritize research avenues, and potentially accelerate the discovery of new applications for this compound. Integrating computational modeling with in vitro and in vivo studies can provide a more comprehensive understanding of this compound's properties and potential.

Q & A

Q. How does Fenchol reduce amyloid-beta (Aβ) accumulation in Alzheimer’s disease (AD) models?

this compound activates free fatty acid receptor 2 (FFAR2) signaling, which enhances proteasomal activity to degrade Aβ aggregates. In SK-N-SH neuronal cells and C. elegans models, this compound increased proteasome activity by 30–40% (measured via fluorogenic substrates) and reduced Aβ accumulation by ~50% (via Thioflavin-S staining and immunoblotting). This effect was FFAR2-dependent, as FFAR2 inhibitors abolished Aβ clearance .

Q. What experimental models are validated for studying this compound’s neuroprotective effects?

Key models include:

  • Human neuroblastoma (SK-N-SH) cells : For assessing Aβ-induced cytotoxicity and proteasomal activity .
  • C. elegans strains (CL2006, CL4176) : To study Aβ-dependent paralysis, lifespan extension, and chemotaxis behavior .
  • AD transgenic mice : For in vivo validation of hippocampal Aβ clearance and neuronal senescence reduction . These models are standardized for reproducibility, with controls for FFAR2 knockout/knockdown .

Q. Does this compound influence ubiquitination pathways in Aβ degradation?

No. This compound enhances proteasomal degradation of Aβ without altering ubiquitination levels in SK-N-SH cells. This was confirmed via ubiquitin-specific Western blots and cycloheximide chase assays, suggesting a ubiquitin-independent proteolysis mechanism .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dual effects on senescence and proteolysis?

Contradictions arise from this compound’s simultaneous reduction of senescent "zombie" cells (via p16/p21 downregulation) and promotion of Aβ proteolysis. To dissect these mechanisms:

  • Use senescence-associated β-galactosidase (SA-β-gal) assays alongside proteasome activity profiling.
  • Apply FFAR2-specific agonists/antagonists to isolate pathway-specific effects .
  • Validate via C. elegans lifespan studies, where this compound extends lifespan only in Aβ-overexpressing models (CL2006), not wild-type .

Q. What methodological precautions are critical for structural elucidation of this compound enantiomers?

  • VCD spectroscopy : Compare calculated (ORCA/B3LYP/def-TZVP) and experimental VCD spectra to confirm absolute configuration. For this compound, a Cai·factor >40 (e.g., 51) ensures high confidence in stereochemical assignment .
  • Solvent effects : Use non-polar solvents (e.g., CCl4) to minimize conformational variability during crystallography .

Q. How to optimize this compound bioavailability studies for brain delivery?

  • Pharmacokinetic assays : Compare oral (basil extract) vs. intraperitoneal administration in mice, measuring brain this compound levels via LC-MS/MS.
  • Nasal delivery : Test aerosolized this compound for blood-brain barrier bypass, using fluorescent tracers (e.g., FITC-Fenchol conjugates) .
  • Bioactivity correlation : Link FFAR2 activation (cAMP/Ca²⁺ assays) to Aβ reduction in parallel cohorts .

Methodological Challenges

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?

  • Non-linear regression : Fit dose-response curves (e.g., Aβ clearance vs. This compound concentration) using four-parameter logistic models.
  • Survival analysis : For C. elegans lifespan data, apply Kaplan-Meier estimates with log-rank tests .
  • Multivariate ANOVA : To account for FFAR2 genotype × this compound interactions in murine models .

Q. How to validate FFAR2 as this compound’s primary target in vivo?

  • Conditional FFAR2 knockout mice : Compare Aβ burden and neuronal survival in FFAR2⁻/⁻ vs. wild-type mice treated with this compound.
  • G protein signaling assays : Measure cAMP reduction (ELISA) and Ca²⁺ flux (Fluo-4 AM) in FFAR2-transfected HEK293 cells .

Data Contradictions & Replication

Q. Why do some studies report this compound’s inefficacy in wild-type models?

this compound’s benefits are Aβ-context-dependent. In wild-type C. elegans (N2) and non-AD mice, FFAR2 activation does not alter baseline proteolysis or senescence, as shown in negative control experiments . Researchers must include Aβ-overexpressing comparators.

Q. How to address variability in this compound’s solubility across assays?

  • Stock preparation : Dissolve in DMF (25 mg/mL) and dilute in PBS (≤0.3 mg/mL) to avoid precipitation .
  • Solvent controls : Include DMF/PBS vehicle groups to exclude solvent-mediated artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.